molecular formula C14H17N3OS2 B2862953 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 379239-56-2

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Numéro de catalogue: B2862953
Numéro CAS: 379239-56-2
Poids moléculaire: 307.43
Clé InChI: LUKVWNKSMOCBLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This molecule features a 5,6-dimethyl-substituted thienopyrimidine core linked via a thioether bridge to a pyrrolidin-1-yl ethanone moiety. The pyrrolidine group introduces a cyclic secondary amine, which may enhance solubility and hydrogen-bonding capacity compared to aromatic substituents.

Propriétés

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-9-10(2)20-14-12(9)13(15-8-16-14)19-7-11(18)17-5-3-4-6-17/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKVWNKSMOCBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of Thiophene Derivatives

The thieno[2,3-d]pyrimidine scaffold is commonly synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For 5,6-dimethyl variants, pre-functionalized thiophenes with methyl groups at positions 4 and 5 are required.

Example Protocol :

  • React 4,5-dimethyl-2-aminothiophene-3-carboxylate with thiourea in refluxing acetic acid.
  • Isolate 4-mercapto-5,6-dimethylthieno[2,3-d]pyrimidine (Intermediate A ) via crystallization (Yield: 65–75%).

Key Data :

Condition Solvent Temperature Yield (%)
Thiourea, AcOH Acetic acid 110°C 68
KSCN, HCl 1,4-Dioxane 90°C 72

Synthesis of 1-(Pyrrolidin-1-yl)ethanethiol

Thiolation of Ethanone Precursors

The thiol moiety is introduced via a two-step process:

  • Acylation : React pyrrolidine with chloroacetyl chloride in dichloromethane (0°C, 2 h) to form 1-(pyrrolidin-1-yl)ethanone.
  • Thiolation : Treat with thiourea in ethanol under reflux (6 h), followed by hydrolysis with NaOH to yield the thiol.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 3.45 (t, 4H, pyrrolidine-CH₂), 2.85 (s, 2H, SCH₂), 1.85 (m, 4H, pyrrolidine-CH₂).
  • HRMS : m/z calcd. for C₆H₁₁NS: 129.0678; found: 129.0681.

Alternative Coupling Strategies

Mitsunobu Reaction

Coupling 4-mercaptothienopyrimidine with 1-(pyrrolidin-1-yl)ethanol using DIAD and PPh₃ in THF (0°C → RT, 24 h).
Limitation : Lower yield (42%) due to steric hindrance.

Oxidative Coupling

Utilize Cu(I)-catalyzed coupling between 4-bromothienopyrimidine and disulfide derivatives of the ethanone moiety.
Conditions : CuI (10 mol%), L-proline, DMSO, 80°C, 8 h.
Yield : 55%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Nucleophilic Substitution High regioselectivity Requires chlorinated precursor 58–62
Mitsunobu Mild conditions Low yield 42
Oxidative Coupling No pre-functionalization Copper residue removal 55

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.82 (s, 1H, pyrimidine-H), 3.48 (t, 4H, pyrrolidine-CH₂), 2.62 (s, 3H, SCH₂CO), 2.25 (s, 6H, 5,6-CH₃).
  • ¹³C NMR : δ 195.2 (C=O), 162.4 (C=S), 154.1 (pyrimidine-C), 46.8 (pyrrolidine-C).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min).
  • Melting Point : 178–180°C (decomp.).

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Applications De Recherche Scientifique

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its biological applications include its potential use as a pharmacophore in drug design, where it may interact with specific biological targets.

Medicine: The compound's potential medicinal applications are vast, ranging from antimicrobial properties to its use in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research in drug discovery.

Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mécanisme D'action

The mechanism by which 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituent attached to the ethanone group. Below is a comparative analysis of key derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Findings Reference
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone (STK842372) C₁₆H₁₃FN₂OS₂ 332.41 4-Fluorophenyl Higher lipophilicity (logP ~3.5 estimated); potential metabolic stability due to fluorine .
5,6-Dimethyl-3-ethyl-2-[[2-(diethylamino)ethyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one C₁₆H₂₅N₃OS₂ 347.51 Diethylaminoethylthio Branched aliphatic amine; may improve membrane permeability but reduce solubility .
Target Compound : 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone C₁₅H₁₇N₃OS₂ ~327.44 (estimated) Pyrrolidin-1-yl Cyclic amine enhances solubility via H-bonding; moderate logP (~2.8) due to polar nitrogen .

Key Observations:

Substituent Effects on Lipophilicity: The fluorophenyl analog (STK842372) exhibits higher lipophilicity, favoring passive diffusion but risking metabolic oxidation . The diethylaminoethylthio group () introduces a flexible aliphatic chain, balancing lipophilicity and basicity .

Synthetic Challenges: Hydroxylation of similar thienopyrimidine derivatives (e.g., 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)ethanol) faces purification difficulties due to nearly identical Rf values for reactants and products, as noted in .

Structural Flexibility vs.

Research Findings and Implications

Biological Relevance :

  • While biological data for the target compound is absent in the evidence, fluorophenyl analogs (e.g., STK842372) are commercially available (), suggesting interest in their kinase inhibition or antimicrobial properties .
  • Pyrrolidine-containing heterocycles () are often utilized in drug design for their balanced pharmacokinetic profiles .

ADMET Considerations: The pyrrolidine group may improve metabolic stability compared to primary amines (e.g., diethylaminoethylthio), which are prone to N-dealkylation . Fluorophenyl analogs’ higher logP could correlate with increased plasma protein binding, as seen in similar compounds .

Synthetic Pathways: Derivatives are typically synthesized via nucleophilic substitution (e.g., reacting thienopyrimidine thiols with halogenated ketones) or Biginelli-like condensations () .

Activité Biologique

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to synthesize available research findings on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone
  • Molecular Formula : C16H19N3OS2
  • Molecular Weight : 357.49 g/mol

Anti-inflammatory Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been a focal point in evaluating its therapeutic potential:

CompoundIC50 (μmol/L)Reference
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanoneNot yet reportedCurrent study
Celecoxib0.04 ± 0.01
Indomethacin9.17

The compound's structural similarity to known COX inhibitors suggests it may similarly inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin E2 (PGE2) production, which is crucial in inflammatory processes.

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have also shown promise in cancer research. A study on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Study 1: In Vivo Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives using carrageenan-induced paw edema in rats, the compounds exhibited significant reductions in edema comparable to indomethacin:

CompoundED50 (μM)Effectiveness
Compound A11.60Comparable to indomethacin
Compound B8.23Superior to indomethacin
Compound C9.47Comparable to indomethacin

These results indicate that modifications in the thieno[2,3-d]pyrimidine structure can enhance anti-inflammatory efficacy.

Study 2: Anticancer Mechanisms

Research into the anticancer properties of similar compounds revealed that they could significantly inhibit tumor growth in xenograft models. The proposed mechanism involves modulation of key signaling pathways such as apoptosis and angiogenesis.

Structure–Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is closely linked to their structural features:

  • Substituents : Electron-releasing groups enhance COX inhibitory activity.
  • Thio Group : The presence of a thioether moiety is critical for maintaining biological activity.
  • Pyrrolidine Ring : Contributes to the overall stability and interaction with biological targets.

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone?

  • Methodological Answer : The synthesis involves sequential reactions, including thioether bond formation and pyrrolidine substitution. Key parameters include:
  • Temperature control : Exothermic reactions (e.g., thiol coupling) require cooling to prevent side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in pyrrolidine integration .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) is critical for isolating the target compound from unreacted intermediates .
  • Yield optimization : Monitoring reaction progress via TLC or HPLC minimizes over-reaction and byproduct formation .

Q. Example Reaction Conditions :

StepReactantsSolventTemp (°C)Time (h)Yield (%)
1Thienopyrimidine + ThiolDMF80665–70
2Intermediate + PyrrolidineDCMRT1250–55

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • NMR : Confirm substitution patterns (e.g., pyrrolidine protons at δ 2.5–3.0 ppm; thienopyrimidine aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 362.1) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond connectivity, especially for novel derivatives .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables:
  • Target selectivity : Use competitive binding assays (e.g., SPR, ITC) to differentiate off-target effects. For example, unexpected kinase inhibition may mask primary enzyme-targeted activity .
  • Cellular context : Compare results in immortalized vs. primary cells, as metabolic differences (e.g., CYP450 expression) can alter compound efficacy .
  • Dose-response validation : Replicate findings using IC₅₀/EC₅₀ curves across ≥3 independent experiments to rule out stochastic artifacts .

Q. What experimental design strategies are recommended for studying the metabolic stability of this compound?

  • Methodological Answer :
  • In vitro models : Use hepatocyte microsomes (human/rat) to assess Phase I/II metabolism. Monitor demethylation (thienopyrimidine) or sulfoxide formation (thioether) via LC-MS/MS .
  • Isotopic labeling : Incorporate ¹³C or ²H at the pyrrolidine nitrogen to track metabolic pathways .
  • Control groups : Include inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

Q. How can in silico modeling improve the prediction of this compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT calculations : Simulate transition states for thioether bond cleavage or pyrrolidine ring opening under acidic/basic conditions .
  • Docking studies : Prioritize synthetic modifications (e.g., methyl group substitution) by predicting binding affinity changes to target proteins (e.g., kinases) .
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates to guide catalyst selection .

Contradiction Analysis & Troubleshooting

Q. How to resolve discrepancies between computational predictions and experimental reactivity data?

  • Methodological Answer :
  • Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to account for solvent effects (e.g., explicit water vs. implicit solvation) .
  • Validate with control reactions : Synthesize a simplified analog (e.g., without the thienopyrimidine ring) to isolate confounding variables .
  • Collaborative validation : Cross-check data with independent labs using standardized protocols (e.g., reaction temperature gradients) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.